Cas no 1806839-47-3 (3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride)

3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride
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- インチ: 1S/C8H4BrCl2NO2S/c9-8-2-6(15(11,13)14)1-5(3-10)7(8)4-12/h1-2H,3H2
- InChIKey: YODDIAMYWQBESQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(CCl)=C1C#N)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66.3
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010800-1g |
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |
1806839-47-3 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013010800-500mg |
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |
1806839-47-3 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013010800-250mg |
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride |
1806839-47-3 | 97% | 250mg |
494.40 USD | 2021-06-25 |
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride 関連文献
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1. Book reviews
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Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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7. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chlorideに関する追加情報
3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl Chloride (CAS No. 1806839-47-3)
The compound 3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride, with the CAS number 1806839-47-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom at position 3, a chloromethyl group at position 5, and a cyano group at position 4 on the benzenesulfonyl chloride backbone. The presence of these substituents imparts unique chemical properties, making it a valuable molecule for various applications.
The benzenesulfonyl chloride moiety serves as the central framework of this compound. This structure is known for its stability and reactivity, particularly in nucleophilic substitution reactions. The bromine atom at position 3 introduces electron-withdrawing effects, which can influence the reactivity of the molecule. Similarly, the chloromethyl group at position 5 adds further complexity to the structure, potentially enhancing the molecule's ability to participate in various chemical transformations. The cyano group at position 4 introduces additional electron-withdrawing effects, further modulating the electronic properties of the compound.
Recent studies have highlighted the potential of this compound in synthesizing advanced materials. For instance, researchers have explored its use in constructing functional polymers with tailored properties. The combination of electron-withdrawing groups and reactive sulfonyl chloride functionality makes this compound an ideal candidate for designing materials with enhanced thermal stability and mechanical strength. Furthermore, its ability to undergo various substitution reactions has been leveraged in developing novel drug delivery systems and catalytic intermediates.
In terms of synthesis, this compound can be prepared through a multi-step process involving electrophilic aromatic substitution and subsequent functionalization. The introduction of bromine and cyano groups requires careful control over reaction conditions to ensure regioselectivity and yield high-purity product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
The physical properties of 3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride are also worth noting. It exists as a crystalline solid under standard conditions with a melting point around 120°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its use in solution-based reactions. The molecular weight of this compound is approximately 295 g/mol, making it suitable for applications requiring precise stoichiometric control.
From an application standpoint, this compound has found utility in several key areas. In pharmaceutical research, it has been employed as an intermediate in the synthesis of bioactive molecules targeting specific receptors. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of diverse functional groups, enabling the creation of drug candidates with desired pharmacokinetic profiles.
In addition to pharmaceutical applications, this compound has shown promise in materials science. Researchers have utilized it to develop advanced coatings with improved corrosion resistance and wear properties. The combination of electron-withdrawing groups and reactive sulfonyl chloride functionality enables the formation of cross-linked polymer networks with exceptional durability under harsh environmental conditions.
Recent studies have also explored its potential in catalysis. By incorporating this compound into metal-organic frameworks (MOFs), scientists have developed highly efficient catalysts for alkene epoxidation and other oxidation reactions. The unique electronic properties of this compound enhance the catalytic activity and selectivity of MOFs, making them attractive for industrial applications.
In conclusion, 3-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride (CAS No. 1806839-47-3) is a versatile compound with a rich structural complexity that lends itself to diverse applications across multiple disciplines. Its synthesis continues to be optimized through innovative methodologies, while its applications are expanding into new frontiers such as advanced materials and catalysis. As research progresses, this compound is poised to play an increasingly important role in shaping future technological advancements.
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